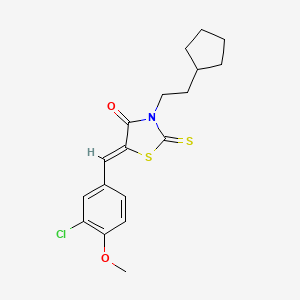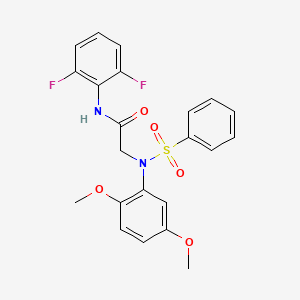![molecular formula C23H19N3O2 B4848345 2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4848345.png)
2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide
Descripción general
Descripción
2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential use in various fields such as drug discovery and medicinal chemistry. This compound is a member of the acrylamide family and has a unique structure that makes it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis or programmed cell death. This compound has also been shown to modulate various signaling pathways involved in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide in lab experiments include its potent anticancer and neuroprotective activity, as well as its unique structure that allows for the development of novel derivatives with improved activity. However, the limitations of this compound include its low solubility and potential toxicity, which require careful consideration in experimental design.
Direcciones Futuras
The future directions for research on 2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide include the development of novel derivatives with improved activity and solubility. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies are needed to evaluate the potential toxicity and pharmacokinetics of this compound to facilitate its translation into clinical use.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been shown to have significant activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-prop-2-ynylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-13-26-16-18(21-7-5-6-8-22(21)26)14-17(15-24)23(27)25-19-9-11-20(12-10-19)28-4-2/h1,5-12,14,16H,4,13H2,2H3,(H,25,27)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVBTJNFATNPO-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC#C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4848262.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide](/img/structure/B4848267.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B4848288.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4848295.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4848297.png)
![3-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4848302.png)
![methyl 5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2-furoate](/img/structure/B4848304.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4848312.png)

![1-(4-bromophenyl)-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B4848342.png)
![2-(2-naphthyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4848349.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4848354.png)

![4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4848360.png)